![molecular formula C34H46FeP2 B2931436 Carbanide;cyclopentane;ditert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+) CAS No. 223120-71-6](/img/no-structure.png)

Carbanide;cyclopentane;ditert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

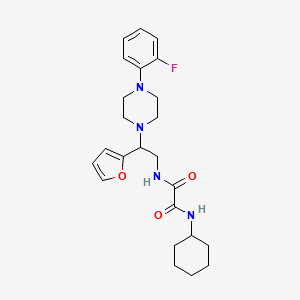

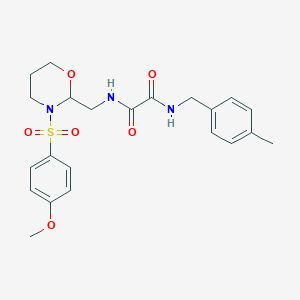

Carbanide;cyclopentane;ditert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+) is a useful research compound. Its molecular formula is C34H46FeP2 and its molecular weight is 572.535. The purity is usually 95%.

BenchChem offers high-quality Carbanide;cyclopentane;ditert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carbanide;cyclopentane;ditert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+) including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- Studies on phosphorus ylide formation upon alkylation of lithiobis(diphenylphosphanyl)acetonitrile reveal insights into the formation of stabilized carbanion systems and their structural characteristics. This research contributes to understanding the unique properties of such compounds, including their spectroscopic characterization and crystal structure analysis (Braun et al., 2007).

- Another study focuses on γ-Diphenylphosphinoxy carbanions , which show potential for slow-reacting analogues of γ-Halocarbanions. This research provides insights into how such carbanions can undergo intramolecular nucleophilic substitution, forming complex structures like substituted cyclopropanes and tetrahydrofurans (Maąkosza & Wojtasiewicz, 2009).

Biological and Catalytic Applications

- Research on the biological activity of gold(I) complexes incorporating diphenylphosphanyl groups has been conducted. These studies evaluate the antiproliferative effect of such complexes on various cancer cells and explore their potential in cancer therapy. The research also examines the influence of the nuclearity, rigidity, and solubility of these complexes on their biological activity (Svahn et al., 2018).

Chemical Reactions and Ligand Formation

- The formation and reactivity of cyclopentadienylosmium compounds containing unsaturated carbon donor coligands have been explored. This study provides valuable insights into the synthesis, structure, and reactivity of these compounds, contributing to the broader understanding of organometallic chemistry (Crochet et al., 1998).

- Another study focuses on the synthesis of diethyl [(acylamino)methyl]phosphonates , demonstrating the versatility of carbanion 5 as a 1,2-monoazabisylide equivalent. This research highlights a synthetic method to introduce complex structural units and underscores the utility of these compounds in organic synthesis (Katritzky et al., 1994).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of the compound 'Carbanide;cyclopentane;ditert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+)' can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Cyclopentadiene", "Di-tert-butyl phosphite", "1-diphenylphosphino-2-propanol", "Iron(II) chloride", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Toluene", "Ethanol" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with di-tert-butyl phosphite in the presence of hydrochloric acid to form cyclopentylphosphonic acid di-tert-butyl ester.", "Step 2: The resulting ester is then reacted with 1-diphenylphosphino-2-propanol in the presence of sodium borohydride to form ditert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane.", "Step 3: Iron(II) chloride is then added to the reaction mixture and the resulting mixture is stirred in toluene at room temperature for several hours to form the iron complex.", "Step 4: The iron complex is then purified by column chromatography using ethanol as the eluent to obtain the final product, 'Carbanide;cyclopentane;ditert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+)'." ] } | |

CAS-Nummer |

223120-71-6 |

Produktname |

Carbanide;cyclopentane;ditert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+) |

Molekularformel |

C34H46FeP2 |

Molekulargewicht |

572.535 |

IUPAC-Name |

carbanide;cyclopentane;ditert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+) |

InChI |

InChI=1S/C27H40P2.C5H10.2CH3.Fe/c1-21(24-19-14-20-25(24)29(26(2,3)4)27(5,6)7)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;1-2-4-5-3-1;;;/h8-13,15-18,21,24-25H,14,19-20H2,1-7H3;1-5H2;2*1H3;/q;;2*-1;+2/t21-,24?,25?;;;;/m1..../s1 |

InChI-Schlüssel |

MUWSCHIXPBNGAW-YRTCJPGSSA-N |

SMILES |

[CH3-].[CH3-].CC(C1CCCC1P(C(C)(C)C)C(C)(C)C)P(C2=CC=CC=C2)C3=CC=CC=C3.C1CCCC1.[Fe+2] |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2-Chloropropanoyl)piperidin-4-yl]-2-cyclohexylacetamide](/img/structure/B2931354.png)

![N-(3-chlorobenzyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2931355.png)

![6,6-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid](/img/structure/B2931358.png)

![(3E)-3-{[(3,5-dimethoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2931361.png)

![3-chloro-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2931368.png)

![[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2931369.png)

![4-Methyl-1-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}piperidine](/img/structure/B2931372.png)

![3-(3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2931375.png)

![3-[5-(1-methyl-1H-pyrazol-3-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B2931376.png)